4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine
Overview
Description
4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine is a synthetic compound with the molecular formula C18H17N3O2 and a molecular weight of 307.35 g/mol . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Mechanism of Action
Target of Action
The primary target of 4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division by controlling the formation of the mitotic spindle. It is often overexpressed in cancer cells, making it a potential target for anticancer therapies .
Mode of Action
This compound interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of the kinase .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically causing the accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, a desirable outcome in the treatment of cancer .
Result of Action
The result of this compound’s action is a reduction in clonogenicity, or the ability of cells to form colonies . It also induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This means that the compound triggers the activation of caspases, enzymes that play a crucial role in the execution of apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has been identified as an effective corrosion inhibitor, particularly for oil well/tubing steel in acidic environments. This suggests that the compound’s action, efficacy, and stability could be affected by the pH of the environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine are not fully characterized . It is known that the reactions of this compound are likely to proceed through a complexation/enamine addition/transient α-occupation/β-elimination/cyclization sequence.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties
Preparation Methods
The synthesis of 4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine typically involves the reaction of appropriate aromatic ketones and aldehydes with hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation. The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps such as recrystallization from ethanol to ensure the removal of impurities .
Chemical Reactions Analysis
4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:
Comparison with Similar Compounds
4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4,6-Diphenylpyrimidin-2-amine: This compound also exhibits anticancer properties but may differ in its specific molecular targets and biological activities.
2-Aminopyrimidine derivatives: These compounds have shown antitrypanosomal and antiplasmodial activities, highlighting their potential in treating neglected tropical diseases.
The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-bis(4-methoxyphenyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-14-7-3-12(4-8-14)16-11-17(21-18(19)20-16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMPORMMFCGMPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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